REACTION_CXSMILES
|
[C:1]([OH:5])([CH3:4])([CH3:3])[CH3:2].[C:6](Cl)(=[O:10])[C:7](Cl)=[O:8].[NH:12]1[CH:16]=[CH:15][N:14]=[CH:13]1>C1COCC1>[N:12]1([C:6](=[O:10])[C:7]([O:5][C:1]([CH3:4])([CH3:3])[CH3:2])=[O:8])[CH:16]=[CH:15][N:14]=[CH:13]1
|
Name
|
|
Quantity
|
58.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)O
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
1.3 L
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
After stirring at 0° C for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After a further 15 min
|
Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
the mixture is filtered
|
Type
|
WASH
|
Details
|
the solid is washed with 0.5 l of THF
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated to a volume of 1 l
|
Type
|
FILTRATION
|
Details
|
filtered again
|
Type
|
CONCENTRATION
|
Details
|
completely concentrated
|
Type
|
WAIT
|
Details
|
to stand overnight at 0° C. under argon
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
again filtered through a frit
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
N1(C=NC=C1)C(C(=O)OC(C)(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |